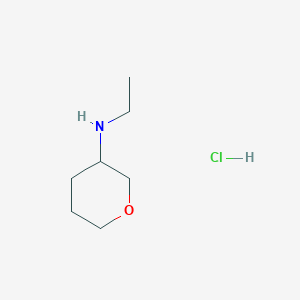
8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as PD 98059, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 exerts its inhibitory effects on the MAPK pathway by binding to the ATP-binding site of MEK1/2, which are upstream kinases that activate ERK1/2. By blocking the activation of MEK1/2, 8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling events.
Biochemical and Physiological Effects:
8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In general, 8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 can modulate cell growth, differentiation, apoptosis, and migration by regulating the MAPK pathway. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Advantages and Limitations for Lab Experiments
8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 is a widely used tool compound in scientific research due to its high potency and selectivity for the MAPK pathway. This compound has been extensively validated in various cellular and animal models, making it a reliable tool for studying the role of the MAPK pathway in various diseases. However, 8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 has some limitations, including its potential off-target effects and the need for careful optimization of the concentration and treatment duration to achieve the desired effects.
Future Directions
8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research directions could focus on optimizing the delivery and dosing of 8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 to achieve maximal therapeutic effects while minimizing off-target effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of 8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 and its potential interactions with other signaling pathways. Finally, the development of novel MEK inhibitors with improved pharmacokinetic properties and selectivity profiles could lead to the discovery of new therapeutic targets and treatment strategies.
Synthesis Methods
8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylpurine with benzyl chloride to form 8-benzyl-2,6-dimethylpurine. This intermediate is then treated with potassium thioacetate to yield 8-(benzylthio)-2,6-dimethylpurine. Finally, the isopentyl group is introduced through a Grignard reaction with isopentyl magnesium bromide, resulting in the formation of 8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059.
Scientific Research Applications
8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 has been extensively used in scientific research to study the MAPK pathway and its role in various physiological and pathological processes. This compound has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) 1/2, which is a key component of the MAPK pathway. By blocking this pathway, 8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 98059 can modulate cellular responses to various stimuli, including growth factors, cytokines, and stress signals.
properties
IUPAC Name |
8-benzylsulfanyl-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13(2)10-11-23-15-16(21(3)19(25)22(4)17(15)24)20-18(23)26-12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVWONMPDCWLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

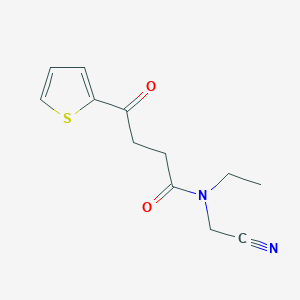
![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)
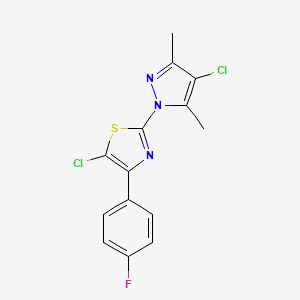
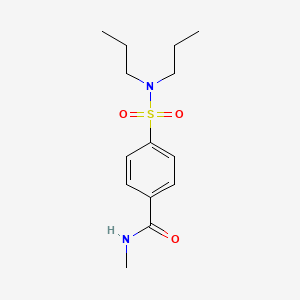

![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2950112.png)
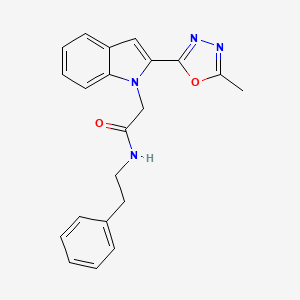
![2-Cyclopentylsulfanyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2950116.png)

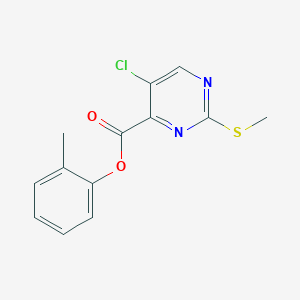

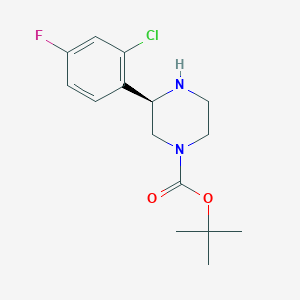
![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)
